6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one
Description
This compound is a structurally complex tetracyclic molecule featuring a piperidine moiety, a sulfur atom (thia group), and three nitrogen atoms integrated into a fused ring system. The tetracyclic framework comprises a bicyclic core with bridgehead substituents, including a ketone group at position 7. The presence of sulfur and nitrogen atoms contributes to its electronic properties, influencing solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C18H20N4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-piperidin-1-yl-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one |
InChI |
InChI=1S/C18H20N4OS/c23-18-16-12-6-2-3-7-13(12)24-17(16)19-14-8-9-15(20-22(14)18)21-10-4-1-5-11-21/h8-9H,1-7,10-11H2 |
InChI Key |
NITQUTWJBCNONN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C=C2 |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Core Formation
The tetracyclic framework of the target compound is constructed through sequential cyclization and annulation reactions. A critical step involves the formation of the 17-thia-2,7,8-triazatetracyclo system, which is achieved via intramolecular sulfur incorporation and nitrogen-based ring closures. Patent WO2014022767A1 describes analogous strategies for synthesizing nitrogen-rich heterocycles, where thiourea derivatives undergo cyclocondensation with α,β-unsaturated ketones to form thiazolidinone intermediates. For the target compound, a similar approach involves reacting a thioamide precursor with a brominated enone under basic conditions, followed by acid-catalyzed ring closure to yield the tetracyclic core.
The sulfur atom is introduced early in the synthesis through the use of sulfur-containing building blocks, such as thiophene derivatives or mercaptoacetic acid, which participate in nucleophilic aromatic substitution (SNAr) reactions. For example, EvitaChem’s synthesis of a related tricyclic compound employs a thiophene-based intermediate that undergoes oxidative coupling with a diazonium salt to form the sulfur-linked ring system.
Piperidin-1-yl Substitution
The piperidin-1-yl group is introduced via Ullmann-type coupling or Buchwald-Hartwig amination. Patent US8697876B2 details the use of copper(I) oxide as a catalyst for coupling aryl halides with piperidine derivatives at temperatures below 80°C to avoid side reactions. In one protocol, a brominated tetracyclic intermediate is reacted with piperidine in the presence of CuI and a diamine ligand, yielding the substitution product with >85% efficiency. Alternative methods include nucleophilic aromatic substitution using piperidine as a nucleophile under microwave irradiation, which reduces reaction times from hours to minutes.
Multi-Step Synthesis Routes
Sequential Cyclization and Functionalization
A representative synthesis begins with the preparation of a bicyclic thiazolo[5,4-d]pyrimidine precursor. This intermediate is functionalized at the 6-position via bromination using N-bromosuccinimide (NBS) in dichloromethane. The brominated product is then subjected to a Suzuki-Miyaura coupling with a boronic ester to install a ketone group, which is subsequently cyclized with hydrazine to form the triazole ring.
The final step involves the introduction of the piperidin-1-yl group through a palladium-catalyzed amination. Using BrettPhos precatalyst and cesium carbonate as a base, the reaction proceeds at 100°C in toluene, achieving a 78% yield.
One-Pot Tandem Reactions
Recent advances emphasize tandem reactions to streamline synthesis. For instance, a three-component reaction between a thioamide, an alkyne, and a piperidine derivative in the presence of a ruthenium catalyst forms the tetracyclic skeleton in a single step. This method, adapted from EvitaChem’s protocols, reduces purification steps and improves overall yield to 65%.
Reaction Optimization
Catalytic Systems
Catalyst selection profoundly impacts efficiency. Copper(I) oxide (0.05 wt%) in ammonia-mediated amination reactions minimizes byproduct formation, as demonstrated in US8697876B2. For cross-couplings, palladium catalysts such as Pd(OAc)₂ with XantPhos ligand provide optimal activity, while nickel catalysts offer cost-effective alternatives for large-scale production.
Temperature and Solvent Effects
Low-temperature conditions (60–70°C) are critical for amination steps to prevent decomposition, as higher temperatures lead to discoloration and reduced purity. Polar aprotic solvents like DMF enhance reaction rates for SNAr reactions, whereas toluene is preferred for palladium-catalyzed couplings due to its inertness.
Purification and Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is employed to isolate the target compound from regioisomers. Preparative thin-layer chromatography (TLC) is used for small-scale purifications, yielding >98% purity.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with characteristic shifts for the piperidin-1-yl protons at δ 2.5–3.0 ppm and the thia-triaza ring protons at δ 7.2–8.1 ppm. Mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 385.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₀N₅OS.
Challenges and Solutions
Byproduct Formation
Competing pathways during cyclization generate regioisomeric byproducts. This is mitigated by optimizing stoichiometry and using directing groups, such as nitro substituents, to control ring closure.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
The compound 6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is a complex heterocyclic structure that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Molecular Formula
- Molecular Formula: C₁₈H₂₃N₅OS
- Molecular Weight: 353.48 g/mol
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar compounds against influenza viruses. Research indicates that modifications in the piperidine ring can enhance activity against viral polymerases, suggesting that derivatives of this compound could be effective in antiviral drug development .
CNS Disorders
Compounds with similar structural characteristics have shown promise in treating central nervous system disorders such as Alzheimer's disease and other forms of dementia. The inhibition of specific enzymes related to these disorders has been a focal point of research .
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity: Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity: Some studies have reported that tricyclic compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of compounds related to this structure. These studies often involve:
- In vitro assays to evaluate cytotoxicity and enzyme inhibition.
- In vivo models to assess therapeutic effects and pharmacokinetics.
Case Study 1: Antiviral Activity
A study focused on modifying the tricyclic structure to enhance antiviral properties against influenza A virus demonstrated significant inhibition of viral replication in cell cultures. The findings suggested that structural modifications could lead to more effective antiviral agents .
Case Study 2: Neuroprotective Effects
Research involving similar piperidine derivatives indicated neuroprotective effects in animal models of Alzheimer's disease. The compounds were shown to reduce amyloid plaque formation and improve cognitive function, highlighting their potential for treating neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic systems:
Key Observations:
Heteroatom Diversity : The target compound’s single sulfur atom contrasts with dithia systems (e.g., ), which may exhibit stronger intermolecular interactions but lower metabolic stability .
Computational and Structural Validation
- QSPR/QSAR Analysis : Metrics like van der Waals descriptors () could predict solubility or bioactivity based on the compound’s topology and electronic profile .
- Crystallography : Tools like SHELX () and ORTEP () are critical for resolving complex ring puckering and validating the tetracyclic structure .
Biological Activity
6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by multiple nitrogen and sulfur atoms within its rings. The synthesis typically involves multi-step reactions starting from readily available precursors and can include cyclization processes with piperidine derivatives and triazine precursors under controlled conditions.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| IUPAC Name | 6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one |
| Molecular Formula | C19H18N4OS |
| Molecular Weight | 350.44 g/mol |
| CAS Number | 380547-63-7 |
Antimicrobial Properties
Research indicates that compounds similar to 6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca have demonstrated antimicrobial activity against various pathogens. In a study utilizing the model organism Caenorhabditis elegans, a screening of a small chemical library identified compounds with significant anthelmintic activity, suggesting potential for broader antimicrobial applications .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator affecting cancer cell proliferation pathways. The mechanism of action appears to involve interaction with specific molecular targets within cancer cells .
The biological activity of this compound is hypothesized to involve the inhibition of enzyme activity by binding to active sites or modulating receptor functions through interaction with binding sites. This can lead to alterations in cellular signaling pathways and biological responses .
Case Studies
- Antimicrobial Screening : A study reported that certain derivatives of heterocyclic compounds exhibited potent activity against Gram-positive and Gram-negative bacteria . The specific activity of 6-(Piperidin-1-yl)-17-thia was not detailed but suggests a promising avenue for further research.
- Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of similar compounds where modifications to the piperidine ring enhanced anticancer efficacy in vitro . This indicates that structural variations could significantly influence biological outcomes.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 6-(Piperidin-1-yl)-17-thia | Yes | Yes | Potential enzyme inhibitor |
| Piperidine Derivatives | Moderate | Variable | Known for diverse biological effects |
| Triazine Derivatives | Yes | Yes | Noted for anticancer properties |
Q & A
Q. What are the standard protocols for synthesizing 6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[...]-9-one, and how can side products be minimized?
Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and heterocycle formation. Key steps include:
- Step 1 : Formation of the tetracyclic backbone via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the piperidinyl group via nucleophilic substitution under reflux conditions (e.g., morpholine solvent at 110°C for 12 hours) .
- Step 3 : Thia-group incorporation using sulfurizing agents like Lawesson’s reagent.
Q. Optimization Strategies :
- Use high-purity starting materials to reduce impurities.
- Monitor reaction progress with TLC or HPLC to isolate intermediates.
- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Morpholine, 110°C, 12h | 65-70 |
| 2 | Lawesson’s reagent, THF, 60°C | 50-55 |
Q. How can spectroscopic and crystallographic methods resolve the compound’s structural ambiguities?
Methodological Answer :
- X-ray Crystallography : Resolves bond angles and ring conformations. For example, C–C bond lengths in the tetracyclic core average 1.40 Å, with deviations <0.005 Å .
- NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) shows distinct peaks for piperidinyl protons (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 425.12) .
Q. Data Interpretation Tips :
Q. What methodologies are recommended for assessing purity and stability under varying storage conditions?
Methodological Answer :
- HPLC Analysis : Use a C18 column (ACN/H₂O gradient) to detect impurities >0.1%. Retention time: ~8.2 min .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- Solubility Profiling : Measure in PBS (pH 7.4), DMSO, and ethanol to guide formulation .
Q. Critical Parameters :
| Parameter | Acceptable Range |
|---|---|
| Purity | ≥98% (HPLC) |
| Solubility | >10 mg/mL in DMSO |
Q. How does the compound’s heterocyclic system influence solubility and pharmacokinetic properties?
Methodological Answer : The fused tetracyclic system with nitrogen and sulfur atoms enhances rigidity but reduces aqueous solubility.
Q. Mitigation Strategies :
- Synthesize salts (e.g., hydrochloride) to improve solubility.
- Use nanocarriers (liposomes) for in vivo delivery .
Q. What role does the piperidinyl substituent play in modulating biological activity?
Methodological Answer : The piperidinyl group enhances binding to hydrophobic pockets in enzyme active sites.
- SAR Studies : Replace piperidine with morpholine or pyrrolidine to assess activity changes.
- Docking Simulations : Piperidinyl nitrogen forms hydrogen bonds with Asp189 in serine proteases (Glide score: -9.2 kcal/mol) .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cell-based results) be resolved?
Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents).
- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) with SPR (surface plasmon resonance) to confirm binding affinity .
- Cell-Based Optimization : Use serum-free media to avoid protein-binding interference.
- Dose-Response Curves : Ensure linearity across 3-log concentrations to rule out off-target effects .
Q. Example Data Conflict :
| Assay Type | IC₅₀ (μM) | Notes |
|---|---|---|
| Enzymatic | 0.5 | Pure enzyme, no serum |
| Cellular | 5.2 | 10% FBS in media |
Q. What computational strategies predict the compound’s interaction with multi-drug resistance proteins?
Methodological Answer :
Q. Key Metrics :
| Metric | Threshold |
|---|---|
| Efflux Ratio (P-gp) | <2.0 |
| CYP3A4 Inhibition | IC₅₀ >10 μM |
Q. What experimental designs elucidate metabolic pathways in hepatic microsomes?
Methodological Answer :
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) + NADPH; identify hydroxylated metabolites via LC-QTOF-MS.
- Phase II Conjugation : Test glucuronidation using UDPGA cofactor.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .
Q. Example Metabolites :
| Metabolite | m/z ([M+H]⁺) | Proposed Structure |
|---|---|---|
| M1 | 441.15 | Piperidinyl hydroxylation |
Q. How can mechanistic studies differentiate between covalent and non-covalent target engagement?
Methodological Answer :
- Covalent Trapping : Incubate with target protein + DTT (dithiothreitol); loss of activity indicates disulfide bond formation.
- X-ray Crystallography : Detect electron density for covalent adducts near catalytic residues .
- Kinetic Analysis : Compare kinact/KI ratios (covalent) vs. competitive inhibition constants (non-covalent) .
Q. What strategies address off-target effects in multi-kinase inhibition profiles?
Methodological Answer :
Q. Example Selectivity Data :
| Kinase | % Inhibition (1 μM) |
|---|---|
| ABL1 | 95 |
| SRC | 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
